7-Carboxylic Acid Positioning Enables Single-Digit Nanomolar CK2 Affinity in Derived Macrocyclic Inhibitor IC20 (31)
The 7-carboxylic acid is a key pharmacophoric element in pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors. The macrocyclic inhibitor IC20 (31), derived from this scaffold, achieves a K_D of 12 nM against CK2α with exclusive selectivity over the kinome [1]. The carboxylic acid at position 7 engages the conserved Lys68–Glu81 salt bridge within the ATP-binding site, as confirmed by X-ray crystallography (PDB: 6YUM) [1]. By contrast, the 6-carboxylic acid regioisomer (CAS 1592568-05-2) places the acid group in a different spatial orientation that would preclude these critical polar interactions; the regioisomer has been reported with an IC₅₀ of 12.5 μM against DHFR, but no sub-micromolar CK2 activity has been documented for the 6-carboxylic acid scaffold in peer-reviewed literature .
| Evidence Dimension | CK2α inhibitory potency (K_D / IC₅₀) of derived optimized inhibitor |
|---|---|
| Target Compound Data | IC20 (31), a macrocyclic inhibitor built from the 7-carboxylic acid pyrazolo[1,5-a]pyrimidine scaffold: CK2α K_D = 12 nM, exclusive kinome selectivity [1] |
| Comparator Or Baseline | 6-Carboxylic acid regioisomer (CAS 1592568-05-2): no peer-reviewed CK2 inhibition data; reported only as DHFR inhibitor, IC₅₀ = 12.5 μM |
| Quantified Difference | >1,000-fold potency advantage for 7-COOH-derived inhibitor (12 nM) vs. 6-COOH regioisomer activity against its best-reported target (12.5 μM DHFR); no CK2 activity reported for 6-COOH scaffold |
| Conditions | CK2α: cell-free enzyme assay (K_D by NanoBRET or SPR); DHFR: enzymatic assay with histone H1 substrate, 12.5 μM ATP |
Why This Matters
For researchers pursuing CK2-targeted chemical probes, the 7-carboxylic acid substitution pattern is non-negotiable; the 6-carboxylic acid regioisomer cannot access the same binding mode and lacks published sub-micromolar CK2 activity.
- [1] Krämer A, Kurz CG, Berger BT, et al. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Eur J Med Chem. 2020;208:112770. View Source
